molecular formula C17H15Cl2N5O2 B2523002 3-[(3,4-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 876902-01-1

3-[(3,4-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2523002
CAS No.: 876902-01-1
M. Wt: 392.24
InChI Key: XBRYAVHENJEMQF-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a dichlorophenyl group, a trimethyl group, and an imidazo[1,2-g]purine core

Preparation Methods

The synthesis of 3-[(3,4-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts and boron reagents .

Chemical Reactions Analysis

3-[(3,4-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

When compared to other similar compounds, 3-[(3,4-dichlorophenyl)methyl]-1,7,8-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique structural features and diverse range of applications. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-9-7-23-13-14(20-16(23)21(9)2)22(3)17(26)24(15(13)25)8-10-4-5-11(18)12(19)6-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRYAVHENJEMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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